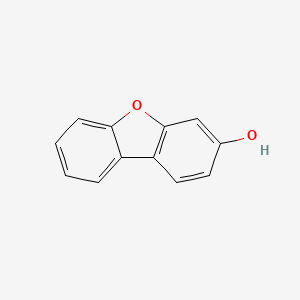

Dibenzofuran-3-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dibenzofuran-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O2/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOQIZPVZGYUGIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174128 | |

| Record name | Dibenzofuran-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20279-16-7 | |

| Record name | 3-Dibenzofuranol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20279-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzofuran-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020279167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzofuran-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzofuran-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-depth Technical Guide to the Synthesis of Dibenzofuran-3-ol

Abstract

This compound is a pivotal scaffold in medicinal chemistry and materials science, serving as a key intermediate for a range of functional molecules. This guide provides an in-depth analysis of prominent synthetic strategies for obtaining this compound. Moving beyond a simple recitation of protocols, we delve into the mechanistic underpinnings and rationale behind key experimental choices. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the available synthetic methodologies, their comparative advantages, and practical implementation. We will explore both classical and modern palladium-catalyzed approaches, offering detailed, step-by-step protocols and visual aids to facilitate comprehension and application in a laboratory setting.

Introduction: The Significance of the Dibenzofuran Core

The dibenzofuran framework is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds. Its rigid, planar structure and unique electronic properties make it an attractive building block for drug discovery and organic electronics. This compound, in particular, offers a strategic hydroxyl group that serves as a versatile handle for further functionalization, enabling the synthesis of complex derivatives.

The primary challenge in synthesizing the dibenzofuran core lies in the efficient construction of the central furan ring, which is typically achieved through the formation of a diaryl ether bond followed by an intramolecular cyclization. The choice of synthetic route often depends on factors such as the availability of starting materials, desired scale, and tolerance to specific functional groups. This guide will dissect two primary, field-proven strategies for the synthesis of this compound, providing both the theoretical basis and practical execution details.

Strategic Approaches to this compound Synthesis

The synthesis of this compound can be broadly categorized into methods that form the diaryl ether bond followed by cyclization, or those that construct the dibenzofuran core in a more convergent manner. We will focus on a modern, efficient palladium-catalyzed approach.

Palladium-Catalyzed Intramolecular C-H Arylation

This contemporary strategy offers an elegant and efficient route to the dibenzofuran core, often proceeding with high yields and good functional group tolerance. The key step involves a palladium-catalyzed intramolecular C-H bond activation and subsequent arylation to forge the C4-C5 bond, forming the furan ring.

The catalytic cycle is believed to proceed through a concerted metalation-deprotonation (CMD) pathway. The palladium catalyst, typically in the presence of a suitable ligand and base, coordinates to the aryl halide. Oxidative addition of the palladium into the carbon-halogen bond is followed by an intramolecular C-H activation event, where the palladium complex abstracts a proton from the adjacent aromatic ring. Reductive elimination then furnishes the desired dibenzofuran product and regenerates the active palladium catalyst. The choice of base and solvent is critical to facilitate the C-H activation step and ensure catalyst turnover.

The overall synthetic transformation can be visualized as a two-step process starting from commercially available precursors.

A Technical Guide to the Natural Sources of Dibenzofuran Derivatives: From Discovery to Application

Abstract

Dibenzofuran derivatives represent a significant class of heterocyclic compounds, distinguished by a furan ring fused to two benzene rings. While notorious as environmental pollutants in their halogenated forms, their naturally occurring, often oxygenated, counterparts are a treasure trove of biological activity. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural origins of dibenzofuran derivatives. We will explore their primary sources across biological kingdoms, delve into their biosynthetic pathways, detail methodologies for their extraction and isolation, and summarize their diverse and promising pharmacological activities. This guide is designed to be a foundational resource, bridging the gap between the raw potential of these natural products and their tangible application in therapeutic development.

Introduction: The Dibenzofuran Scaffold - A Privileged Structure in Nature

The dibenzofuran core is a deceptively simple three-ring system that forms the backbone of a multitude of naturally occurring secondary metabolites. These compounds are not mere chemical curiosities; they are the products of intricate biosynthetic machinery, honed by evolution to confer a survival advantage to their host organisms. This often translates into potent biological activities, making them a focal point for natural product chemists and pharmacologists.

Historically, the study of dibenzofurans was dominated by their presence in lichens, with usnic acid being one of the most well-known and extensively studied examples[1]. However, recent advancements in analytical techniques and broader screening efforts have revealed a much wider distribution, encompassing fungi (both terrestrial and marine), and higher plants[2][3]. This guide will navigate through these diverse sources, providing a holistic understanding of where to find these valuable compounds and how to harness their potential.

Natural Sources of Dibenzofuran Derivatives: A Kingdom-Spanning Overview

Dibenzofuran derivatives are not randomly distributed in nature. Their presence is concentrated in specific taxa, offering valuable clues for targeted discovery efforts.

The Lichen Symbiosis: A Prolific Source

Lichens, the symbiotic association between a fungus (the mycobiont) and a photosynthetic partner (the photobiont, either algae or cyanobacteria), are unparalleled producers of unique secondary metabolites, with dibenzofurans being a prominent class[1]. These compounds are thought to play a protective role, shielding the lichen from UV radiation, herbivores, and microbial attack.

-

Key Genera: Usnea, Cladonia, Lecanora, Parmelia, and Alectoria are well-documented sources of dibenzofuran derivatives[1].

-

Prominent Derivatives: Usnic acid is the most abundant and widely studied dibenzofuran from lichens. Other notable examples include didymic acid and porphyrilic acid[1].

The Fungal Kingdom: Beyond Lichens

The fungal kingdom, particularly the Ascomycota phylum, is another rich reservoir of dibenzofuran derivatives. This includes both free-living fungi and those existing in unique ecological niches, such as endophytic and marine environments.

-

Ascomycetes: Many non-lichenized ascomycetes have been found to produce a diverse array of dibenzofurans[2][3].

-

Endophytic Fungi: These fungi reside within the tissues of living plants without causing any apparent disease. The unique symbiotic relationship can trigger the production of novel bioactive compounds, including dibenzofurans. The extraction and purification of metabolites from endophytic fungi often involve culturing the fungus in a liquid medium, followed by solvent extraction of the culture broth and mycelia[4][5][6].

-

Marine-Derived Fungi: The marine environment, with its unique pressures and biodiversity, has spurred the evolution of novel metabolic pathways. Marine-derived fungi, particularly those associated with sponges and other invertebrates, are emerging as a promising source of new dibenzofuran structures with potent biological activities[3][7]. For example, a study on the marine sponge-derived ascomycete Super1F1-09 led to the isolation of novel dibenzofurans[8].

Higher Plants: An Expanding Frontier

Once thought to be rare in the plant kingdom, dibenzofuran derivatives are now being increasingly identified in higher plants, particularly within specific families.

-

Rosaceae (Rose Family): Genera such as Malus (apple), Pyrus (pear), and Eriobotrya (loquat) have been shown to produce dibenzofuran phytoalexins in response to fungal infection[9].

-

Myrtaceae (Myrtle Family): This family has also been identified as a source of bioactive dibenzofurans[2].

Biosynthesis: The Polyketide Pathway to Dibenzofuran Formation

The structural diversity of naturally occurring dibenzofurans originates from a common biosynthetic route: the polyketide pathway. This pathway is analogous to fatty acid synthesis but with a greater degree of variation in the starting units and subsequent modifications, leading to a vast array of complex molecules.

The biosynthesis of the dibenzofuran core generally proceeds through the following key stages:

-

Initiation: The process begins with a starter unit, typically acetyl-CoA.

-

Elongation: A series of Claisen condensations with malonyl-CoA extender units, catalyzed by a multi-domain enzyme complex called polyketide synthase (PKS), builds a linear polyketide chain.

-

Cyclization and Aromatization: The flexible polyketide chain undergoes intramolecular cyclization and subsequent aromatization to form one or more phenolic rings.

-

Oxidative Coupling and Ring Closure: A key step in dibenzofuran formation is the oxidative coupling of two phenolic rings, followed by dehydration to form the central furan ring.

A well-studied example is the biosynthesis of usnic acid, which involves a non-reducing polyketide synthase (NR-PKS)[3][5].

Methodologies for Extraction, Isolation, and Purification

The successful isolation of dibenzofuran derivatives from their natural sources is a multi-step process that requires careful selection of extraction and chromatographic techniques. The choice of method is dictated by the source material and the physicochemical properties of the target compounds.

Extraction

The initial step involves liberating the dibenzofuran derivatives from the source material.

-

Soxhlet Extraction: This is a classic and efficient method for extracting compounds from solid materials, such as dried lichens or plant matter. A solvent is continuously cycled through the sample, ensuring exhaustive extraction. Common solvents include petroleum ether, ethyl acetate, and methanol[10][11].

-

Maceration: For smaller quantities or more delicate materials, maceration (soaking the material in a solvent at room temperature) can be employed.

-

Liquid-Liquid Extraction: For fungal cultures grown in liquid media, the culture broth is typically extracted with an immiscible organic solvent like ethyl acetate[4].

Isolation and Purification

Once the crude extract is obtained, a combination of chromatographic techniques is used to isolate and purify the individual dibenzofuran derivatives.

Experimental Protocol: Column Chromatography for the Isolation of Dibenzofuran Derivatives from a Lichen Extract

-

Preparation of the Stationary Phase: Silica gel (60-120 or 100-200 mesh) is commonly used as the stationary phase. A slurry of the silica gel in a non-polar solvent (e.g., hexane or petroleum ether) is prepared and carefully packed into a glass column to create a uniform bed.

-

Sample Loading: The crude lichen extract is dissolved in a minimal amount of the initial mobile phase solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dried, extract-coated silica gel is carefully added to the top of the column.

-

Elution: The column is eluted with a solvent system of increasing polarity (gradient elution). A common gradient starts with a non-polar solvent like hexane or petroleum ether and gradually introduces a more polar solvent such as ethyl acetate or methanol.

-

Fraction Collection: The eluent is collected in a series of fractions.

-

Monitoring: The separation is monitored by Thin Layer Chromatography (TLC) of the collected fractions. Fractions with similar TLC profiles are pooled.

-

Further Purification: The pooled fractions containing the target compounds may require further purification using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for the Purification of Dibenzofuran Derivatives

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable for the analysis and purification of dibenzofuran derivatives.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape, is a typical mobile phase. A gradient elution program, where the proportion of acetonitrile is increased over time, is often employed for complex mixtures.

-

Detection: Dibenzofuran derivatives typically have strong UV absorbance, making UV detection a sensitive method.

-

Fraction Collection: For preparative HPLC, fractions corresponding to the peaks of interest are collected for further analysis.

Structural Elucidation

The definitive identification of isolated dibenzofuran derivatives relies on a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule, allowing for the determination of its connectivity.

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in its identification.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present in the molecule and its chromophore system, respectively.

Biological Activities of Naturally Occurring Dibenzofuran Derivatives

The structural diversity of dibenzofuran derivatives is mirrored by their wide range of biological activities. Many of these compounds have shown significant potential in preclinical studies, making them attractive lead compounds for drug discovery.

| Derivative Name | Natural Source | Reported Biological Activity | Reference(s) |

| Usnic Acid | Lichens (e.g., Usnea, Cladonia) | Antibacterial, Antiviral, Anticancer, Anti-inflammatory | [1][12] |

| Didymic Acid | Lichens | Antibacterial | [1] |

| Porphyrilic Acid | Lichens | Antibacterial | [1] |

| Cercosporamide | Fungi (Cercosporidium henningsii) | Antifungal, Kinase inhibitor | [4] |

| Kehokorins A-E | Slime molds (Trichia favoginea) | Anticancer (cytotoxic to HeLa cells) | [7] |

| Malusfuran | Apple (Malus sp.) | Phytoalexin (antifungal) | [9] |

| Eriobofuran | Loquat (Eriobotrya japonica) | Phytoalexin (antifungal) | [9] |

| Scyphocephalione A | Scyphocephalium ochocoa (stem bark) | Anti-inflammatory, Cytotoxic | [1] |

| Dibenzofurans from Super1F1-09 | Marine sponge-derived ascomycete | Antibacterial, Antiprotozoal | [8] |

Note: The biological activities listed are based on preclinical studies and do not imply proven efficacy in humans.

Future Perspectives and Conclusion

The field of natural product discovery is continually evolving, and dibenzofuran derivatives remain a promising area of research. The exploration of underexplored ecological niches, such as the marine environment and the endophytic microbiome, is likely to yield novel dibenzofuran structures with unique biological activities. Furthermore, advances in synthetic biology and metabolic engineering may enable the heterologous production of these valuable compounds in microbial hosts, overcoming the limitations of extraction from their natural sources.

References

- Jiang, X., et al. (2024). Dibenzofurans from nature: Biosynthesis, structural diversity, sources, and bioactivities. Bioorganic Chemistry, 144, 107107.

- Millot, M., Dieu, A., & Tomasi, S. (2016). Dibenzofurans and derivatives from lichens and ascomycetes.

- Savanur, M. R. S., et al. (2022). Medicinal active applications of Dibenzofuran derivatives. Chemical Biology Letters, 9(4), 374-385.

- Kokubun, T., et al. (1995). Dibenzofuran phytoalexins from the sapwood tissue of Photinia, Pyracantha and Crataegus species. Phytochemistry, 39(5), 1033-1037.

- Sussman, M. A., et al. (2004). Cercosporamide, a novel and selective inhibitor of Pkc1, a protein kinase C homolog in Candida albicans. Molecular Microbiology, 54(3), 623-639.

- Millot, M., et al. (2021). Dibenzofurans from Lichens - A Pharmacological Overview. Current Topics in Medicinal Chemistry, 21(26), 2397-2408.

- Tchouya, G. R. F., et al. (2021). A new dibenzofuran derivative from the stem bark of Scyphocephalium ochocoa with anti-inflammatory and cytotoxic activities. Natural Product Research, 35(21), 3793-3800.

- Rateb, M. E., et al. (2011). Dibenzofurans from the marine sponge-derived ascomycete Super1F1-09. Marine Drugs, 9(5), 829-840.

- Coutinho, H. D. M., et al. (2020). Usnic acid: from an ancient lichen derivative to promising biological and nanotechnology applications. Phytochemistry Reviews, 20(3), 609-630.

- Anonymous. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Molecules, 29(14), 3467.

- Anonymous. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(47), 27553-27573.

- Anonymous. (2025). Isolation and Purification of Bioactive Metabolites from Fungal Endophytes– A Review.

- Abdel-Hameed, M. M., et al. (2016). Putative identification of the usnic acid biosynthetic gene cluster by de novo whole-genome sequencing of a lichen-forming fungus.

- Anonymous. (2022). a Steely hybrid polyketide synthase produces alternate products at different. Proceedings of the Royal Society B: Biological Sciences, 289(1979), 20221176.

- Kumar, D. A., & Suneetha, V. (2013). Isolation, Purification and Application of Secondary Metabolites from Lichen Parmelia Perlata. Biosciences Biotechnology Research Asia, 10(2), 537-542.

- Taware, R. (2014). Isolation, purification and characterization of secondary metabolites from endophytic fungi of Phyllanthus sp.

- Anonymous. (2017).

- Anonymous. (2022).

- Rashmi, V. N., & Padmaja, V. (2024). Chromatographic approaches for the isolation and detection of a new antifungal phenolic compound from lichen Heterodermia. Journal of Pharmacy & Pharmacognosy Research, 12(6), 1145-1154.

- Anonymous. (2025).

- Anonymous. (2025). Application Note: Quantitative Analysis of 2-Acetyldibenzofuran by HPLC-UV, GC-MS, and LC-MS/MS. Benchchem.

- Anonymous. (2025). identification and removal of common impurities in 7-Hydroxybenzofuran-4-carbaldehyde. Benchchem.

- Elix, J. A., & Whitton, A. A. (1989). a catalogue of standardized chromatographic data and biosynthetic relationships for lichen substances. Australian Journal of Botany, 37(4), 345-364.

- Vinod Kumar, K., et al. (2013). Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations. Der Pharma Chemica, 5(1), 313-319.

- Anonymous. (2014). Synthesis and Biosynthesis of Polyketide Natural Products.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Dibenzofurans from nature: Biosynthesis, structural diversity, sources, and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 6. dspace.ncl.res.in [dspace.ncl.res.in]

- 7. Bioactive Compounds from Marine Bacteria and Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in the synthesis of dibenzofurans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Steps towards the synthetic biology of polyketide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. surface.syr.edu [surface.syr.edu]

- 12. Frontiers | Study of marine microorganism metabolites: new resources for bioactive natural products [frontiersin.org]

An In-depth Technical Guide to the Spectroscopic Data of Dibenzofuran-3-ol

Abstract

Dibenzofuran-3-ol is a hydroxylated aromatic compound of significant interest, primarily recognized as a key metabolite of dibenzofuran, a persistent environmental pollutant. Its characterization is crucial for toxicological studies, environmental monitoring, and as a potential building block in synthetic chemistry. This guide provides a comprehensive analysis of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. We delve into the causality behind experimental choices and provide validated protocols to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Molecular Structure and Analytical Overview

The structural elucidation of a molecule like this compound relies on the synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle: Mass Spectrometry reveals the molecular weight and elemental formula, Infrared Spectroscopy identifies key functional groups, and NMR spectroscopy maps the precise carbon-hydrogen framework.

The numbering convention used for the dibenzofuran ring system is critical for unambiguous spectral assignment. The diagram below illustrates this standard numbering.

Caption: Numbering convention for the this compound scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR provide definitive information on the placement of the hydroxyl group and the arrangement of all protons and carbons in the aromatic system.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region (typically 6.5-8.5 ppm). The electron-donating hydroxyl group causes a notable upfield shift (to lower ppm values) for the protons ortho and para to it, while the phenolic proton itself usually appears as a broad singlet that can be exchanged with D₂O.

Table 1: Experimental ¹H NMR Data for this compound Data obtained in Acetone-d₆ at 500 MHz. Source:[1]

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 7.64 | d | 8.1 |

| H-2 | 7.02 | dd | 8.1, 2.0 |

| H-4 | 7.49 | d | 2.0 |

| H-6 | 8.08 | dd | 7.7, 1.5 |

| H-7 | 7.42 | ddd | 8.3, 7.7, 1.5 |

| H-8 | 7.54 | ddd | 8.3, 7.7, 1.5 |

| H-9 | 7.63 | dd | 7.7, 1.5 |

| 3-OH | 8.65 | s (broad) | - |

Note: Signal assignments are based on 2D NMR experiments (COSY, HSQC, HMBC) as detailed in the source literature.[1]

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., Acetone-d₆, DMSO-d₆, or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; protic impurities can exchange with the hydroxyl proton, broadening its signal. Acetone-d₆ or DMSO-d₆ are often preferred for phenolic compounds to ensure the hydroxyl proton is observed.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is essential for resolving the complex spin systems in the aromatic region.

-

Acquisition:

-

Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.

-

To confirm the hydroxyl proton, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signal corresponding to the 3-OH proton will disappear or significantly diminish.

-

-

Data Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum and reference it to the residual solvent peak (e.g., Acetone-d₆ at 2.05 ppm).

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound should display 12 distinct signals, one for each carbon atom, as the molecule lacks symmetry. The carbon atom attached to the hydroxyl group (C-3) will be significantly deshielded (shifted downfield), while the quaternary carbons involved in the ether linkage (C-5a, C-9b) also appear at characteristic downfield shifts.

Table 2: Experimental ¹³C NMR Data for this compound Data obtained in Acetone-d₆ at 125 MHz. Source:[1]

| Carbon Position | Chemical Shift (δ, ppm) |

| C-1 | 119.3 |

| C-2 | 113.6 |

| C-3 | 147.2 |

| C-4 | 104.0 |

| C-4a | 149.3 |

| C-5a | 157.0 |

| C-6 | 112.1 |

| C-7 | 127.8 |

| C-8 | 123.1 |

| C-9 | 121.5 |

| C-9a | 125.0 |

| C-9b | 121.8 |

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR typically requires a more concentrated sample or a longer acquisition time due to the low natural abundance (1.1%) of the ¹³C isotope.

-

Instrument Setup: Configure the spectrometer for ¹³C observation using a broadband probe.

-

Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This is the standard experiment, where broadband decoupling of protons collapses all C-H coupling, resulting in a single sharp peak for each unique carbon.

-

Use a sufficient number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) to ensure quantitative detection of all carbons, including quaternary ones which have longer relaxation times.

-

(Optional) For definitive assignments, advanced experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be run to differentiate between CH, CH₂, and CH₃ groups. 2D experiments like HSQC and HMBC correlate carbon signals with their attached or nearby protons, respectively.

-

-

Data Processing: Process the FID, apply Fourier transform, and perform phase and baseline corrections. Reference the spectrum to the solvent signal (e.g., Acetone-d₆ at 29.84 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a compound. For this compound (C₁₂H₈O₂), the exact mass is a key identifier. Electron Ionization (EI) is a common technique that also induces fragmentation, providing structural clues.

Molecular Formula: C₁₂H₈O₂ Monoisotopic Mass: 184.05243 Da

Table 3: High-Resolution Mass Spectrometry Data for this compound Data obtained via GC-MS. Source:[1]

| m/z (Measured) | m/z (Calculated) | Relative Intensity (%) | Ion Formula | Interpretation |

| 184.0522 | 184.0524 | 100 | [C₁₂H₈O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 155.0501 | 155.0497 | 25 | [C₁₁H₇O]⁺ | [M - CHO]⁺ |

| 127.0542 | 127.0548 | 15 | [C₁₀H₇]⁺ | [M - CHO - CO]⁺ |

Interpretation: The base peak in the mass spectrum is the molecular ion (M⁺˙) at m/z 184, confirming the molecular weight. A key fragmentation pathway for phenolic compounds is the loss of a neutral carbon monoxide (CO) radical, followed by the loss of a hydrogen atom, or the direct loss of a formyl radical (CHO). The observed fragment at m/z 155 corresponds to the loss of a CHO radical, a characteristic fragmentation that supports the presence of the hydroxyl group on the aromatic ring.

Caption: Key fragmentation pathway of this compound under EI-MS.

-

Sample Preparation: Prepare a dilute solution of the analyte (e.g., ~100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Chromatographic Separation (GC):

-

Inject 1 µL of the sample into a gas chromatograph equipped with a capillary column suitable for aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m length).

-

Use a temperature program to elute the compound, for example: hold at 100 °C for 2 min, then ramp to 280 °C at 10 °C/min. Helium is typically used as the carrier gas.

-

-

Ionization and Mass Analysis (MS):

-

The column outlet is interfaced with the mass spectrometer's ion source. For Electron Ionization (EI), a standard electron energy of 70 eV is used. This energy is sufficient to cause reproducible ionization and fragmentation.

-

The mass analyzer (e.g., a quadrupole or time-of-flight) is set to scan a relevant mass range, such as m/z 40-400.

-

-

Data Analysis: The resulting mass spectrum for the chromatographic peak corresponding to this compound is analyzed. The peak with the highest m/z is typically the molecular ion, and its fragmentation pattern is compared against known pathways to confirm the structure.

Infrared (IR) and UV-Vis Spectroscopy

While NMR and MS provide the core structural framework, IR and UV-Vis spectroscopy offer rapid confirmation of functional groups and the conjugated π-system, respectively.

Infrared (IR) Spectroscopy

The IR spectrum provides direct evidence for the key functional groups. For this compound, the most prominent features are the hydroxyl (-OH) and the aromatic (C=C and C-H) vibrations.

Table 4: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3200 | O-H stretch (broad) | Phenolic Hydroxyl |

| 3100 - 3000 | C-H stretch | Aromatic Ring |

| 1620 - 1580 | C=C stretch | Aromatic Ring |

| 1260 - 1180 | C-O stretch (Aryl ether) | Dibenzofuran Core |

| 1250 - 1150 | C-O stretch (Phenol) | Phenolic C-O |

| 900 - 675 | C-H bend (out-of-plane) | Aromatic Ring |

-

Sample Preparation: Grind ~1 mg of the solid this compound sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press die and apply several tons of pressure to form a transparent or translucent disc.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty spectrometer should be recorded first and automatically subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The extended π-conjugated system of the dibenzofuran core gives rise to strong UV absorption. The addition of a hydroxyl group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent dibenzofuran molecule due to n → π* transitions.

Table 5: Expected UV-Vis Absorption Maxima for this compound Based on data for parent dibenzofuran and typical auxochromic shifts.

| Solvent | Expected λₘₐₓ (nm) | Transition Type |

| Ethanol | ~255, ~285, ~305 | π → π* |

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 AU.

-

Data Acquisition: Place the sample cuvette in the spectrophotometer. Use a matching cuvette containing only the solvent as a reference blank.

-

Analysis: Scan the absorbance from approximately 200 nm to 400 nm to record the spectrum and identify the wavelengths of maximum absorbance (λₘₐₓ).

Integrated Spectroscopic Workflow

The definitive structural confirmation of this compound is not achieved by a single technique but by the logical integration of all data. The following workflow represents a standard, self-validating system for structural elucidation.

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion

The spectroscopic profile of this compound is well-defined by a combination of modern analytical techniques. Key identifying features include a molecular ion at m/z 184, a characteristic broad hydroxyl stretch in the IR spectrum, and a distinct set of seven aromatic proton signals and twelve carbon signals in the NMR spectra. The data presented in this guide, particularly the experimentally verified NMR and MS results, provide a reliable reference for researchers engaged in the synthesis, metabolism, or analysis of dibenzofuran derivatives. Adherence to the outlined protocols will ensure the generation of high-quality, reproducible data for confident structural assignment.

References

-

Guignard, D. R. P., et al. (2015). Fungal metabolism of dibenzofuran. Environmental Science and Pollution Research, 22(10), 7351–7361. Available at: [Link]

Sources

"biological activity of Dibenzofuran-3-ol"

An In-depth Technical Guide on the Potential Biological Activities of Hydroxylated Dibenzofurans: A Prospective Analysis for Dibenzofuran-3-ol

Abstract

This compound represents a fundamental hydroxylated derivative of the dibenzofuran scaffold, a heterocyclic system prevalent in numerous natural products and synthetic molecules of therapeutic interest. While direct, extensive research on the biological activity of this compound is not widely documented in publicly available literature, its structural features, particularly the phenolic hydroxyl group on the rigid, planar dibenzofuran nucleus, allow for a prospective analysis of its potential bioactivities. This guide synthesizes data from structurally related hydroxylated dibenzofurans and benzofurans to forecast the likely pharmacological profile of this compound. We hypothesize that it possesses significant antioxidant, anti-inflammatory, and cytotoxic properties. The proposed mechanisms include free radical scavenging via hydrogen atom donation, modulation of key inflammatory signaling pathways such as NF-κB and MAPK, and induction of apoptosis in cancer cells. This document provides a theoretical framework and a practical roadmap, including detailed experimental protocols, to guide future research and unlock the therapeutic potential of this promising molecule for researchers, scientists, and drug development professionals.

The Dibenzofuran Scaffold: A Privileged Structure in Medicinal Chemistry

Dibenzofurans are a class of aromatic organic compounds with a tricyclic structure composed of two benzene rings fused to a central furan ring. This scaffold is found in a variety of natural sources, including lichens, ascomycetes, and higher plants, particularly within the Rosaceae and Myrtaceae families.[1] The inherent rigidity and planarity of the dibenzofuran nucleus make it an attractive pharmacophore for designing molecules that can effectively interact with biological targets.

Derivatives of dibenzofuran have demonstrated a remarkable breadth of biological activities, establishing them as "privileged structures" in medicinal chemistry. These activities include antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and antiviral effects.[2][3][4] The specific type and level of activity are highly dependent on the nature and substitution pattern of functional groups on the dibenzofuran core.

Physicochemical Profile of this compound

This compound (3-hydroxydibenzofuran) is characterized by the placement of a single hydroxyl (-OH) group on the C-3 position of the dibenzofuran skeleton.

Chemical Structure:

The key to its predicted bioactivity lies in this phenolic hydroxyl group. Its presence confers several critical physicochemical properties:

-

Hydrogen Bonding: The -OH group can act as both a hydrogen bond donor and acceptor, enabling it to form strong interactions with amino acid residues in the active sites of enzymes and receptors.

-

Acidity: As a phenol, the hydroxyl proton is weakly acidic, allowing for potential ionic interactions and influencing its behavior in different physiological pH environments.

-

Redox Potential: Phenolic compounds are well-known for their antioxidant properties, as the hydroxyl group can donate a hydrogen atom to neutralize free radicals, forming a relatively stable phenoxyl radical.[5] This is a cornerstone of its predicted antioxidant capacity.

-

Solubility: The polar hydroxyl group increases the hydrophilicity of the otherwise lipophilic dibenzofuran core, influencing its solubility, membrane permeability, and overall pharmacokinetic profile.

Prospective Biological Activities and Mechanisms of Action

Based on extensive literature on analogous structures, we can project three primary areas of biological activity for this compound.

Potential Anti-inflammatory Activity

Hypothesis: The structural features of this compound strongly suggest it possesses anti-inflammatory properties.

Supporting Evidence: Numerous studies have confirmed the anti-inflammatory potential of hydroxylated benzofuran and dibenzofuran derivatives.[6][7] These compounds have been shown to inhibit the production of key pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cellular models of inflammation.[8][9][10] For instance, certain fluorinated benzofuran derivatives effectively suppress lipopolysaccharide (LPS)-stimulated inflammation in macrophages by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2).[9]

Proposed Mechanism: A primary mechanism for anti-inflammatory action in this class of compounds is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways.[8][11] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Inflammatory stimuli, such as LPS, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα, freeing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound could potentially interfere with this cascade, possibly by inhibiting the IKK complex responsible for IκBα phosphorylation.

Potential Antioxidant Activity

Hypothesis: The phenolic moiety of this compound makes it a potent free radical scavenger and antioxidant.

Supporting Evidence: The antioxidant potential of benzofuran derivatives is well-established.[5][12] Studies on isobenzofuranone derivatives isolated from fungi demonstrated potent antioxidant activity in the 1,1-diphenyl-2-picryhydrazyl (DPPH) radical-scavenging assay, with efficacy correlating with the number of phenolic hydroxyl groups.[13] The transformation of a chroman skeleton (found in Vitamin E) to a benzofuran skeleton has been reported to increase antioxidant activity.[12]

Proposed Mechanism: Phenolic antioxidants can neutralize reactive oxygen species (ROS) through two primary mechanisms:

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates its hydrogen atom to a free radical, quenching it.

-

Ar-OH + R• → Ar-O• + RH

-

-

Sequential Proton Loss–Electron Transfer (SPL-ET): The phenol is first deprotonated, and the resulting phenoxide anion then transfers an electron to the radical.[14]

-

Ar-OH → Ar-O⁻ + H⁺

-

Ar-O⁻ + R• → Ar-O• + R⁻

-

The stable, resonance-delocalized phenoxyl radical (Ar-O•) formed on the dibenzofuran backbone is key to preventing the propagation of radical chain reactions.

Potential Cytotoxic and Anticancer Activity

Hypothesis: this compound may exhibit selective cytotoxicity against cancer cells through the induction of apoptosis and cell cycle arrest.

Supporting Evidence: The benzofuran scaffold is a component of many natural and synthetic compounds with significant anticancer activity.[4][15] Benzofuran derivatives have been shown to induce apoptosis, inhibit cell migration, and cause cell cycle arrest in various cancer cell lines, including colon and breast cancer.[16][17][18] The mechanisms are diverse and can involve the inhibition of critical cancer-related enzymes like PARP, PI3K, and VEGFR2, or the modulation of apoptotic pathways.[18][19][20] For example, certain benzofuran-isatin conjugates induce apoptosis in colon cancer cells by significantly inhibiting the anti-apoptotic protein Bcl-2 and increasing the level of cleaved PARP.[18]

Proposed Mechanism: this compound could induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. A plausible mechanism involves the downregulation of anti-apoptotic proteins like Bcl-2, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of executioner caspases (e.g., caspase-3), ultimately leading to programmed cell death.

A Roadmap for Investigation: Key Experimental Protocols

To empirically validate the hypothesized bioactivities of this compound, a logical, stepwise screening approach is necessary. The following protocols provide robust, self-validating systems for initial in vitro assessment.

Protocol: In Vitro Antioxidant Capacity (DPPH Assay)

-

Principle: This assay measures the ability of a compound to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical. When DPPH accepts a hydrogen atom or electron from an antioxidant, its deep violet color in solution fades to a pale yellow, a change that is quantifiable by spectrophotometry.

-

Reagents & Materials:

-

This compound (stock solution in DMSO or ethanol).

-

DPPH (0.1 mM in methanol).

-

Ascorbic acid or Trolox (positive control).

-

Methanol (spectrophotometric grade).

-

96-well microplate.

-

Microplate reader (absorbance at 517 nm).

-

-

Methodology:

-

Prepare a serial dilution of this compound and the positive control in methanol.

-

In a 96-well plate, add 100 µL of each compound dilution to triplicate wells.

-

Add 100 µL of methanol to three wells as a negative control (A_control).

-

Add 200 µL of methanol to three wells to serve as the blank.

-

Add 100 µL of the 0.1 mM DPPH solution to all wells except the blank.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of all wells at 517 nm.

-

-

Data Analysis & Validation:

-

Calculate the percentage of scavenging activity: % Scavenging = [(A_control - A_sample) / A_control] * 100.

-

Plot % Scavenging against the log of the compound concentration.

-

Determine the EC50 value (the concentration required to scavenge 50% of DPPH radicals) using non-linear regression.

-

Self-Validation: The positive control (Ascorbic acid/Trolox) must show a dose-dependent effect with an EC50 value consistent with literature values. The negative control should show minimal scavenging.

-

Protocol: In Vitro Anti-inflammatory Assay (NO Inhibition in RAW 264.7 Macrophages)

-

Principle: This assay quantifies the ability of a compound to inhibit the production of nitric oxide (NO) in murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS). NO production is an indicator of the inflammatory response. NO in the culture supernatant is measured using the Griess reagent.

-

Reagents & Materials:

-

RAW 264.7 cells.

-

DMEM medium with 10% FBS.

-

LPS (from E. coli).

-

This compound (stock solution in DMSO).

-

Dexamethasone or L-NAME (positive control).

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Sodium nitrite (for standard curve).

-

-

Methodology:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells for 1-2 hours with various concentrations of this compound or the positive control. Include a vehicle control (DMSO).

-

Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the non-stimulated control.

-

Incubate for 24 hours.

-

After incubation, collect 50 µL of the culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A, incubate for 10 minutes at room temperature.

-

Add 50 µL of Griess Reagent Part B, incubate for another 10 minutes.

-

Measure absorbance at 540 nm.

-

-

Data Analysis & Validation:

-

Generate a standard curve using sodium nitrite to quantify the nitrite concentration in the samples.

-

Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control.

-

Determine the IC50 value (concentration for 50% inhibition).

-

Self-Validation: A parallel MTT assay must be run with the same compound concentrations to ensure that the observed NO reduction is not due to cytotoxicity. The positive control must show significant inhibition, and the LPS-only group must show a robust increase in NO compared to the non-stimulated group.

-

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

-

Principle: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product, which is soluble in DMSO.

-

Reagents & Materials:

-

Selected cancer cell line (e.g., HCT116, MCF-7) and a normal cell line (e.g., fibroblasts) for selectivity assessment.

-

Appropriate culture medium with 10% FBS.

-

This compound (stock solution in DMSO).

-

Doxorubicin (positive control for cytotoxicity).

-

MTT solution (5 mg/mL in PBS).

-

DMSO.

-

-

Methodology:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound, positive control, and vehicle control for 48 or 72 hours.

-

After incubation, remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes and measure the absorbance at 570 nm.

-

-

Data Analysis & Validation:

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Plot % viability against the log of compound concentration to determine the IC50 value (concentration that inhibits cell growth by 50%).

-

Self-Validation: The positive control must show a potent cytotoxic effect. The vehicle control should have no impact on cell viability. Comparing the IC50 on cancer vs. normal cells will provide a selectivity index.

-

Quantitative Data Summary

While no specific data exists for this compound, the following table presents representative IC50 values for other benzofuran derivatives to provide a benchmark for expected potency.

| Compound Class | Assay | Cell Line / Target | IC50 Value (µM) | Reference |

| Benzofuran-isatin Conjugate | Proliferation (MTT) | SW-620 (Colon Cancer) | 6.5 - 8.7 | [18] |

| Fluorinated Benzofuran | NO Inhibition | RAW 264.7 | 2.4 - 5.2 | [9] |

| Fluorinated Benzofuran | PGE2 Inhibition | RAW 264.7 | 1.1 - 20.5 | [9] |

| Isobenzofuranone Derivative | Antioxidant (DPPH) | N/A | 5 - 22 | [13] |

| Benzofuran-linked Chalcone | Proliferation (SRB) | HCT-116 (Colon Cancer) | 1.71 | [16] |

Conclusion and Future Outlook

This guide establishes a strong theoretical foundation for investigating the biological activities of this compound. By drawing logical parallels from a wealth of data on structurally related benzofurans and dibenzofurans, we have built a compelling case for its potential as a potent anti-inflammatory, antioxidant, and anticancer agent. The phenolic hydroxyl group at the C-3 position is predicted to be the central pharmacophore driving these activities.

The true value of this compound, however, can only be unlocked through empirical validation. The detailed experimental protocols provided herein offer a clear and immediate path for researchers to test these hypotheses. Positive results from this primary screening would warrant progression to more complex secondary assays to elucidate specific mechanisms of action, followed by structure-activity relationship (SAR) studies to optimize potency and selectivity. Ultimately, this compound represents an intriguing and accessible starting point for the development of novel therapeutics.

References

- 1. Dibenzofurans from nature: Biosynthesis, structural diversity, sources, and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and study the analgesic and anti-inflammatory effects of rigid benzofurane 3, 4 dihydroxy chalcon (DHC) in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Nature's Dibenzofurans: A Technical Guide to Biosynthesis

Introduction: The Significance of Dibenzofurans

Dibenzofurans are a structurally diverse class of heterocyclic aromatic compounds found across a wide range of organisms, including lichens, fungi, and higher plants.[1][2][3] Their ecological roles are varied, from providing UV protection to acting as antimicrobial phytoalexins.[4][5] For researchers in drug development, the dibenzofuran scaffold is of significant interest due to its prevalence in molecules with a broad spectrum of biological activities, including antibacterial, antiviral, and cytotoxic properties.[2][6] A thorough understanding of the biosynthetic pathways that construct these intricate molecules is paramount for their targeted synthesis, derivatization, and the exploration of novel therapeutic agents. This guide provides an in-depth exploration of the biosynthesis of dibenzofurans in nature, detailing the core pathways, key enzymatic players, and the experimental methodologies used to elucidate these complex processes.

Core Biosynthetic Blueprints: Polyketide and Shikimate Pathways

Nature primarily employs two major metabolic routes for the assembly of the dibenzofuran core: the polyketide pathway and the shikimate pathway. The choice of pathway is largely dependent on the organism and the specific dibenzofuran being synthesized. Both pathways converge on a critical final step: an oxidative cyclization reaction that forges the characteristic tricyclic dibenzofuran structure.

The Polyketide Pathway: A Case Study of Usnic Acid

The biosynthesis of usnic acid, a well-known lichen-derived dibenzofuran, serves as a quintessential example of the polyketide pathway in action.[4][7] This pathway commences with the iterative condensation of acetyl-CoA and malonyl-CoA units, catalyzed by a multi-domain enzyme known as a polyketide synthase (PKS).[7][8]

The key intermediate in usnic acid biosynthesis is methylphloroacetophenone.[7][9] The formation of this precursor is catalyzed by a specific PKS. Subsequently, two molecules of methylphloroacetophenone undergo an oxidative coupling reaction to form the dibenzofuran core of usnic acid.[9] This crucial oxidative cyclization is believed to be catalyzed by a cytochrome P450 monooxygenase.[2][10][11][12]

Hypothetical Biosynthetic Pathway of Usnic Acid

Caption: A simplified diagram of the proposed biosynthetic pathway of usnic acid.

The Shikimate Pathway: Plant Phytoalexin Biosynthesis

In higher plants, particularly in response to pathogen attack, dibenzofurans are often synthesized as phytoalexins via the shikimate pathway.[5] This pathway provides the aromatic amino acid precursors for a vast array of secondary metabolites.[13] The shikimate pathway begins with the condensation of phosphoenolpyruvate and erythrose-4-phosphate and proceeds through a series of enzymatic steps to produce chorismate, a key branch-point intermediate.[14][15]

From chorismate, the pathway diverges to produce phenylalanine, which serves as the precursor for the biosynthesis of biphenyls and, subsequently, dibenzofurans. A key enzyme in this process is biphenyl synthase (BIS), a type III polyketide synthase that catalyzes the condensation of benzoyl-CoA with three molecules of malonyl-CoA to form 3,5-dihydroxybiphenyl.[7][16] This biphenyl intermediate then undergoes a series of modifications, including hydroxylation and methylation, before the final oxidative cyclization to the dibenzofuran core. The hydroxylation step is often catalyzed by a specific cytochrome P450 enzyme, biphenyl 4-hydroxylase (B4H).[7][17]

Biosynthesis of Dibenzofuran Phytoalexins via the Shikimate Pathway

Caption: An overview of the shikimate pathway leading to dibenzofuran phytoalexins in plants.

Key Enzymology and Mechanisms

The biosynthesis of dibenzofurans is orchestrated by a suite of specialized enzymes. Understanding their function and mechanism is critical for manipulating these pathways for biotechnological applications.

Table 1: Key Enzymes in Dibenzofuran Biosynthesis

| Enzyme | Abbreviation | Function | Pathway |

| Polyketide Synthase | PKS | Catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA to form polyketide chains. | Polyketide |

| Biphenyl Synthase | BIS | A type III PKS that synthesizes the biphenyl scaffold from benzoyl-CoA and malonyl-CoA. | Shikimate |

| Cytochrome P450 Monooxygenase | CYP450 | A diverse family of enzymes that catalyze a wide range of oxidative reactions, including the critical cyclization step to form the dibenzofuran ring. | Both |

| Biphenyl 4-hydroxylase | B4H | A specific CYP450 that hydroxylates the biphenyl precursor in phytoalexin biosynthesis.[7][17] | Shikimate |

The final and defining step in dibenzofuran biosynthesis is the oxidative cyclization of a biphenyl or a related precursor. This reaction involves the formation of a C-O bond to close the central furan ring. While the precise mechanisms can vary, they often involve radical-mediated processes catalyzed by enzymes like cytochrome P450s.[18][19][20][21][22] These enzymes activate molecular oxygen and use it to hydroxylate the aromatic rings, which is then followed by an intramolecular cyclization.

Experimental Methodologies for Studying Dibenzofuran Biosynthesis

Elucidating the intricate pathways of dibenzofuran biosynthesis requires a multi-faceted experimental approach, combining classical biochemical techniques with modern molecular and analytical methods.

Protocol 1: Isotopic Labeling Studies to Trace Precursor Incorporation

Isotopic labeling is a powerful technique to trace the metabolic fate of precursors into the final dibenzofuran product. This protocol outlines a general approach for a ¹³C-labeling experiment in a lichen species.

Objective: To determine the incorporation of ¹³C-labeled acetate into a dibenzofuran, such as usnic acid.

Materials:

-

Lichen thalli (e.g., Usnea sp.)

-

¹³C-labeled sodium acetate (¹³CH₃COONa)

-

Sterile distilled water

-

Incubation chamber with controlled light and temperature

-

Acetone (HPLC grade) for extraction

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Preparation of Labeled Precursor Solution: Prepare a sterile aqueous solution of ¹³C-labeled sodium acetate at a suitable concentration (e.g., 10 mM).

-

Lichen Incubation: Carefully place healthy lichen thalli in a sterile petri dish and moisten them with the labeled precursor solution.

-

Incubation: Incubate the lichen samples in a controlled environment chamber under appropriate light and temperature conditions for a defined period (e.g., 24-72 hours).

-

Extraction: After incubation, thoroughly wash the lichen thalli with sterile distilled water to remove any unincorporated precursor. Dry the lichens and then extract the secondary metabolites with acetone.

-

LC-MS Analysis: Analyze the acetone extract using LC-MS. Compare the mass spectrum of the target dibenzofuran from the labeled experiment with that from an unlabeled control. An increase in the molecular weight corresponding to the incorporation of ¹³C atoms will confirm the precursor-product relationship.

Protocol 2: Enzyme Assay for Biphenyl Synthase (BIS) Activity

This protocol describes a method to measure the activity of biphenyl synthase from plant cell cultures.

Objective: To quantify the enzymatic activity of BIS by measuring the formation of 3,5-dihydroxybiphenyl.

Materials:

-

Plant cell suspension cultures (e.g., Sorbus aucuparia) elicited to produce phytoalexins

-

Extraction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5, containing PVPP and reducing agents)

-

Benzoyl-CoA (starter substrate)

-

[2-¹⁴C]Malonyl-CoA (extender substrate)

-

Enzyme extract (crude or purified)

-

Ethyl acetate for product extraction

-

Thin-layer chromatography (TLC) system

-

Scintillation counter

Procedure:

-

Enzyme Extraction: Harvest elicited plant cells and homogenize them in ice-cold extraction buffer. Centrifuge the homogenate to obtain a crude enzyme extract.

-

Enzyme Assay: Set up the reaction mixture containing the enzyme extract, benzoyl-CoA, and [2-¹⁴C]malonyl-CoA in the assay buffer.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

-

Product Extraction: Stop the reaction and extract the product, 3,5-dihydroxybiphenyl, with ethyl acetate.

-

TLC Analysis: Spot the ethyl acetate extract onto a TLC plate and develop the chromatogram using an appropriate solvent system.

-

Quantification: Scrape the spot corresponding to 3,5-dihydroxybiphenyl from the TLC plate and quantify the radioactivity using a scintillation counter to determine the enzyme activity.[13]

Experimental Workflow for Studying Dibenzofuran Biosynthesis

Caption: A general workflow for the elucidation of a dibenzofuran biosynthetic pathway.

Protocol 3: Identification of Biosynthetic Gene Clusters (BGCs) using antiSMASH

Bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) are instrumental in identifying putative BGCs in sequenced genomes.[5][23][24]

Objective: To identify a putative dibenzofuran BGC in a fungal or plant genome.

Procedure:

-

Obtain Genome Sequence: Acquire the genome sequence of the dibenzofuran-producing organism in FASTA format.

-

Access antiSMASH: Use the web-based version of antiSMASH or a local installation.

-

Submit Sequence: Upload the genome sequence to the antiSMASH server.

-

Run Analysis: Initiate the analysis with default parameters, or customize them if you have specific expectations.

-

Interpret Results: antiSMASH will provide a detailed report of all identified BGCs. Look for clusters containing genes encoding PKS or other enzymes known to be involved in dibenzofuran biosynthesis. The tool will also provide a graphical representation of the gene cluster and annotations for each gene.[25]

Quantitative Data on Dibenzofuran Production

The production of dibenzofurans can vary significantly depending on the species, environmental conditions, and the specific compound. Usnic acid, being one of the most studied dibenzofurans, provides a good example of this variability.

Table 2: Usnic Acid Content in Various Lichen Species

| Lichen Species | Usnic Acid Content (% dry weight) | Reference |

| Usnea subflorida | 6.49 | [6] |

| Ramalina fastigiata | 3.23 | [26] |

| Cladonia uncialis | 1.45 | [27] |

| Ramalina fraxinea | 0.13 | [26] |

| Xanthoparmelia farinosa | 0.18 | [26] |

Regulation of Dibenzofuran Biosynthesis

The biosynthesis of dibenzofurans, particularly those involved in plant defense, is tightly regulated. The expression of the biosynthetic genes is often induced by various biotic and abiotic elicitors, such as pathogen attack or UV radiation.[1][28][29] This regulation is mediated by complex signaling networks involving phytohormones like jasmonic acid, salicylic acid, and ethylene.[1][29] Transcription factors play a crucial role in activating the expression of the biosynthetic genes in response to these signals.[4][9]

Regulatory Network of Phytoalexin Biosynthesis

Caption: A simplified model of the regulatory network controlling dibenzofuran phytoalexin biosynthesis.

Conclusion

The biosynthesis of dibenzofurans in nature is a testament to the elegance and efficiency of metabolic evolution. By understanding the intricate details of the polyketide and shikimate pathways, the mechanisms of key enzymes, and the regulatory networks that govern these processes, researchers are better equipped to harness the potential of these fascinating molecules. The experimental approaches outlined in this guide provide a framework for the continued exploration and exploitation of dibenzofuran biosynthesis for the development of novel pharmaceuticals and other valuable bioproducts.

References

- Ahuja, I., Kissen, R., & Bones, A. M. (2012). Phytoalexins in defense against pathogens. Trends in Plant Science, 17(2), 73-90.

- Abdel-Hameed, M. M., Bertrand, R. L., & El-Sayed, A. S. (2016). Putative identification of the usnic acid biosynthetic gene cluster by de novo whole-genome sequencing of a lichen-forming fungus. Applied and Environmental Microbiology, 82(19), 5849-5860.

- Jeandet, P., Clément, C., Courot, E., & Cordelier, S. (2014). Modulation of phytoalexin biosynthesis in engineered plants for disease resistance. Molecules, 19(11), 17938-17971.

- Sharma, M., & Sharma, A. (2021). Plant defense system and phytoalexins. Journal of Medicinal Plants Studies, 9(5), 128-132.

- Wikipedia. (2023). Usnic acid. In Wikipedia.

- Chizzali, C., & Beerhues, L. (2012). Biphenyls and dibenzofurans are the phytoalexins of the Pyrinae, a subtribe of the plant family Rosaceae. Phytochemistry, 80, 9-20.

- Sveshnikova, N., Yuan, T., Warren, J., & Piercey-Normore, M. D. (2019).

- Suh, S. E., & Kang, H. (2024). Advances in Exploring Mechanisms of Oxidative Phenolic Coupling Reactions.

- Shakil, M. S., Nelson, D. R., & Moktadir, A. (2023). Genome-Wide Analysis of the Cytochrome P450 Monooxygenases in the Lichenized Fungi of the Class Lecanoromycetes. Microorganisms, 11(10), 2590.

- ResearchGate. (2023). (PDF) Genome-Wide Analysis of the Cytochrome P450 Monooxygenases in the Lichenized Fungi of the Class Lecanoromycetes.

- Wikipedia. (2023).

- Skemman. (2007). Heterologous expression of a lichen polyketide synthase in filamentous fungi.

- Kozlowski, M. C., Morgan, B. J., & Linton, E. C. (2022). Catalytic Oxidative Coupling of Phenols and Related Compounds. Accounts of Chemical Research, 55(15), 2113-2127.

- Gendron, T., & Magolan, J. (2023). Recent advances in oxidative phenol coupling for the total synthesis of natural products. Natural Product Reports, 40(7), 1221-1244.

- ResearchGate. (2023).

- Pizarro, D., et al. (2020). Genome-Wide Analysis of Biosynthetic Gene Cluster Reveals Correlated Gene Loss with Absence of Usnic Acid in Lichen-Forming Fungi. Genome Biology and Evolution, 12(10), 1845-1857.

- ResearchGate. (2021). Heterologous expression of polyketide synthases (PKSs)

- Jiang, X., et al. (2024). Dibenzofurans from nature: Biosynthesis, structural diversity, sources, and bioactivities. Bioorganic Chemistry, 144, 107107.

- Schöner, D., et al. (2015). Biphenyl 4-Hydroxylases Involved in Aucuparin Biosynthesis in Rowan and Apple Are Cytochrome P450 736A Proteins. Plant Physiology, 168(2), 428-441.

- Cansaran-Duman, D., Aras, S., & Atakol, O. (2011). Determination of Usnic Acid Content in Some Lichen Species Found in Anatolia. Turkish Journal of Pharmaceutical Sciences, 8(1), 23-30.

- Wikipedia. (2023).

- Tzin, V., & Galili, G. (2010). The shikimate pathway: gateway to metabolic diversity. Molecular Plant, 3(6), 956-972.

- ResearchGate. (2021). Heterologous expression of polyketide synthase (PKS) genes for lichen acid biosynthesis.

- ResearchGate. (2012). Usnic acid content and retention times of lichen species.

- ResearchGate. (2011).

- Cansaran-Duman, D., Aras, S., & Atakol, O. (2011). Determination of Usnic Acid Content in Some Lichen Species Found in Anatolia. FABAD Journal of Pharmaceutical Sciences, 36(4), 221-227.

- ResearchGate. (2015). Biphenyl 4-Hydroxylases Involved in Aucuparin Biosynthesis in Rowan and Apple are CYP736A Proteins.

- Studzińska-Sroka, E., et al. (2023). Methodological Aspects of Green Extraction of Usnic Acid Using Natural Deep Eutectic Solvents. Molecules, 28(14), 5396.

- Millot, M., Dieu, A., & Tomasi, S. (2016). Dibenzofurans and derivatives from lichens and ascomycetes.

- The Carpentries Incubator. (2022).

- Scribd. (n.d.). Biphenyl Synthase in Sorbus Cells.

- ResearchG

- Blin, K., et al. (2011). antiSMASH: rapid identification, annotation and analysis of secondary metabolite biosynthesis gene clusters in bacterial and fungal genome sequences. Nucleic Acids Research, 39(Web Server issue), W339-W346.

- Bungartz, F., Yánez-Ayabaca, A., & Herrera-Campos, M. A. (n.d.). Workflow for the Analysis of Lichen Secondary Metabolites.

- Cox, R. J. (2007). Fungal type I polyketide synthases. Methods in Enzymology, 424, 465-497.

- Shakil, M. S., Nelson, D. R., & Moktadir, A. (2023). Genome-Wide Analysis of the Cytochrome P450 Monooxygenases in the Lichenized Fungi of the Class Lecanoromycetes. Microorganisms, 11(10), 2590.

- Wageningen University & Research. (2011). antiSMASH: rapid identification, annotation and analysis of secondary metabolite biosynthesis gene clusters in bacterial and fungal genome sequences.

- SecondaryMetabolites.org. (n.d.).

- Xu, W., et al. (2014). Fungal Polyketide Synthase Product Chain-Length Control by Partnering Thiohydrolase. ACS Chemical Biology, 9(7), 1521-1529.

- Wikipedia. (2023). Polyketide synthase. In Wikipedia.

- Creative Enzymes. (n.d.).

- Chen, Y., et al. (2024). Targeted discovery of polyketides with antioxidant activity through integrated omics and cocultivation strategies. Frontiers in Microbiology, 15, 1481534.

- Liu, B., et al. (2004). Biphenyl synthase, a novel type III polyketide synthase. The Plant Journal, 37(1), 1-12.

- Le Salette, C., et al. (2022). Identification and Characterization of a New Type III Polyketide Synthase from a Marine Yeast, Naganishia uzbekistanensis. Marine Drugs, 20(4), 268.

- ResearchG

- Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 397-408.

- Bio-protocol. (2015).

Sources

- 1. Deciphering the Role of Phytoalexins in Plant-Microorganism Interactions and Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chiro.org [chiro.org]

- 5. antiSMASH: rapid identification, annotation and analysis of secondary metabolite biosynthesis gene clusters in bacterial and fungal genome sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Polyketide synthase - Wikipedia [en.wikipedia.org]

- 9. r.jordan.im [r.jordan.im]

- 10. Genome-Wide Analysis of the Cytochrome P450 Monooxygenases in the Lichenized Fungi of the Class Lecanoromycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Genome-Wide Analysis of Biosynthetic Gene Cluster Reveals Correlated Gene Loss with Absence of Usnic Acid in Lichen-Forming Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scribd.com [scribd.com]

- 14. Identification of a lichen depside polyketide synthase gene by heterologous expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. GitHub - chevrm/antiSMASH_tutorial [github.com]

- 16. Biphenyl synthase, a novel type III polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Biphenyl 4-Hydroxylases Involved in Aucuparin Biosynthesis in Rowan and Apple Are Cytochrome P450 736A Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]

- 20. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.rsc.org [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. research.wur.nl [research.wur.nl]

- 24. docs.antismash.secondarymetabolites.org [docs.antismash.secondarymetabolites.org]

- 25. Secondary metabolite biosynthetic gene cluster identification – Genome Mining in Prokaryotes [carpentries-incubator.github.io]

- 26. researchgate.net [researchgate.net]

- 27. Methodological Aspects of Green Extraction of Usnic Acid Using Natural Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Modulation of Phytoalexin Biosynthesis in Engineered Plants for Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 29. plantsjournal.com [plantsjournal.com]

An In-depth Technical Guide to the Physicochemical Characteristics of Dibenzofuran-3-ol

Introduction: The Significance of the Dibenzofuran Scaffold